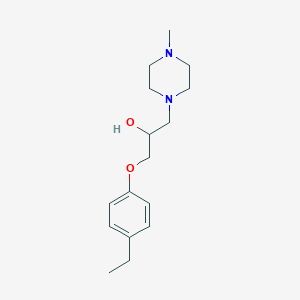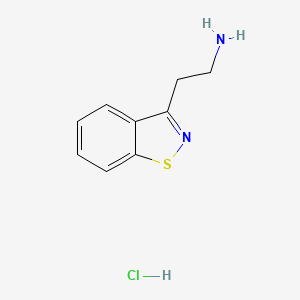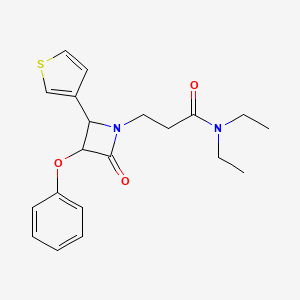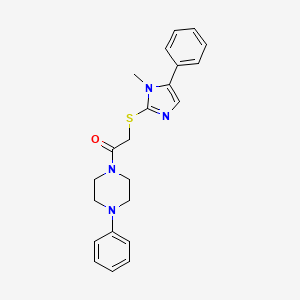
1-(4-Ethylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Ethylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol, also known as EPP, is a chemical compound that has been of interest in scientific research due to its potential applications in medicine and pharmacology. EPP is a beta-adrenergic receptor antagonist, which means it can block the effects of adrenaline and other stress hormones on the body.
Scientific Research Applications
1-(4-Ethylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol has been studied for its potential applications in medicine and pharmacology. It has been shown to have anti-inflammatory and anti-cancer properties, as well as potential use in the treatment of cardiovascular diseases and asthma. 1-(4-Ethylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol has also been studied for its effects on the central nervous system, including its potential as an anxiolytic and antidepressant.
Mechanism of Action
1-(4-Ethylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol works by blocking the beta-adrenergic receptors in the body, which are responsible for the effects of adrenaline and other stress hormones. This results in a decrease in heart rate, blood pressure, and other physiological responses to stress. 1-(4-Ethylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol has also been shown to have effects on the central nervous system, including the regulation of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects
1-(4-Ethylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol has been shown to have a number of biochemical and physiological effects, including the inhibition of the growth and proliferation of cancer cells, the reduction of inflammation, and the regulation of neurotransmitters in the brain. 1-(4-Ethylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol has also been shown to have effects on the cardiovascular system, including the reduction of heart rate and blood pressure.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(4-Ethylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol in lab experiments is its specificity for the beta-adrenergic receptors, which allows for targeted effects on the body. However, 1-(4-Ethylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol can also have off-target effects on other receptors in the body, which can complicate the interpretation of results. Additionally, 1-(4-Ethylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol can be difficult to synthesize and purify, which can limit its availability for research.
Future Directions
There are several future directions for research on 1-(4-Ethylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol, including the investigation of its potential as a therapeutic agent for cardiovascular diseases, cancer, and neurological disorders. Further research is also needed to understand the mechanisms of action of 1-(4-Ethylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol and its effects on other receptors in the body. The development of new synthesis methods and purification techniques may also help to overcome the limitations of 1-(4-Ethylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol for lab experiments.
Synthesis Methods
The synthesis of 1-(4-Ethylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol involves several steps, including the reaction of 4-ethylphenol with epichlorohydrin to form 1-(4-ethylphenoxy)-2,3-epoxypropane. This intermediate is then reacted with 4-methylpiperazine to form 1-(4-Ethylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol. The final product is purified through a series of recrystallization and filtration steps.
properties
IUPAC Name |
1-(4-ethylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c1-3-14-4-6-16(7-5-14)20-13-15(19)12-18-10-8-17(2)9-11-18/h4-7,15,19H,3,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTLATYPGKVEQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(CN2CCN(CC2)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-bromo-N-[(1,2-dimethylindol-5-yl)methyl]benzamide](/img/structure/B2927118.png)

![5-(4-hydroxyphenyl)-1,3-dimethyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2927121.png)
![4-[(3,3-Difluorocyclobutyl)methoxy]-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2927123.png)




![(2Z)-3-[(4,6-dimethylpyrimidin-2-yl)amino]-2-(4-methylbenzenesulfonyl)prop-2-enenitrile](/img/structure/B2927131.png)
![N-(1,3-benzodioxol-5-yl)-2-[5-(4-chlorophenyl)-1-methylimidazol-2-yl]sulfanylacetamide](/img/structure/B2927133.png)
![2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2927134.png)

![N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]furan-2-carboxamide](/img/structure/B2927137.png)
